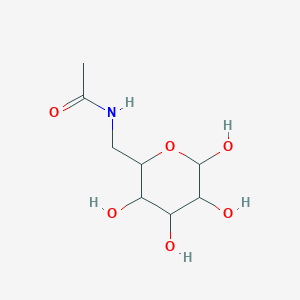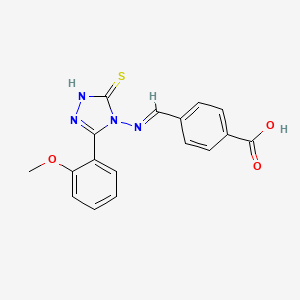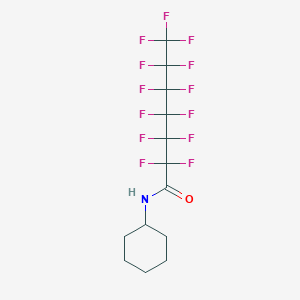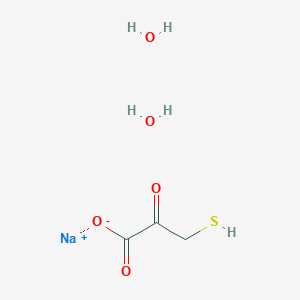
6-Acetamido-6-deoxy-alpha-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetamido-6-deoxy-alpha-D-glucopyranose is a derivative of glucose, where the hydroxyl group at the sixth position is replaced by an acetamido group. This compound is known for its significant role in various biochemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-6-deoxy-alpha-D-glucopyranose typically involves the acetylation of 6-amino-6-deoxy-alpha-D-glucopyranose. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting other functional groups on the glucose molecule.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through enzymatic methods, which offer higher specificity and yield. Enzymes such as glucosamine-6-phosphate acetyltransferase are employed to catalyze the acetylation process, ensuring efficient conversion of the substrate to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetamido-6-deoxy-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amino group.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted glucopyranose derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-Acetamido-6-deoxy-alpha-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cellular processes and as a precursor in the biosynthesis of glycosaminoglycans.
Medicine: It is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a component in vaccines.
Industry: The compound is utilized in the production of biodegradable polymers and as an additive in food and cosmetic products.
Mecanismo De Acción
The mechanism of action of 6-Acetamido-6-deoxy-alpha-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetamido group plays a crucial role in binding to active sites of enzymes, facilitating various biochemical reactions. The compound’s molecular targets include glycosyltransferases and other enzymes involved in carbohydrate metabolism.
Comparación Con Compuestos Similares
6-Acetamido-6-deoxy-alpha-D-glucopyranose can be compared with other similar compounds such as:
N-Acetylglucosamine: Both compounds have acetamido groups, but differ in their structural configuration and specific applications.
Glucosamine: Lacks the acetamido group, making it less reactive in certain biochemical processes.
6-Deoxyglucose: Lacks both the amino and acetamido groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
84064-37-9 |
|---|---|
Fórmula molecular |
C8H15NO6 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(10)9-2-4-5(11)6(12)7(13)8(14)15-4/h4-8,11-14H,2H2,1H3,(H,9,10) |
Clave InChI |
ZZYSBICZTKUVNL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1C(C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053389.png)

![3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12053399.png)
![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12053407.png)
![2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol;hydrate](/img/structure/B12053409.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12053430.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053432.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053441.png)



